Benzyl(2-bromoethyl)propanedinitrile
Description
Contextualizing Benzyl(2-bromoethyl)propanedinitrile in Contemporary Chemical Research
In the landscape of modern chemical research, the drive to construct novel and complex molecules efficiently and with high precision is paramount. This compound, also known by its IUPAC name 2-benzyl-2-(2-bromoethyl)propanedinitrile, emerges as a valuable reagent in this context. Its molecular structure is distinguished by two key features: a propanedinitrile (or malononitrile) core and a bromoethyl group. The malononitrile (B47326) unit is characterized by a methylene (B1212753) bridge flanked by two electron-withdrawing cyano groups, rendering the central carbon acidic. nih.gov This acidity allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile. chemcess.com Simultaneously, the 2-bromoethyl substituent provides an electrophilic center, primed for nucleophilic substitution reactions.
This duality of reactive sites—a nucleophilic center at the tertiary carbon and an electrophilic center at the terminal carbon of the ethyl chain—makes this compound a bifunctional reagent. Researchers leverage this dual reactivity to orchestrate intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems. Furthermore, it serves as a precursor for introducing the benzyl(dicyano)propyl moiety into larger molecules, a functional group of interest in medicinal chemistry and materials science.
Historical Developments in Malononitrile and Halogenated Compound Chemistry Relevant to this compound
The utility of this compound is built upon a rich history of research into its constituent chemical classes: malononitriles and halogenated organic compounds.
Malononitrile Chemistry: Malononitrile (CH₂(CN)₂) is a well-established building block in organic synthesis, recognized for its unique reactivity. wikipedia.orgissr-journals.org Its chemistry has been explored for decades, with its application in reactions like the Knoevenagel condensation and the Gewald reaction being prime examples. nih.govwikipedia.org The high acidity of its methylene protons makes it a preferred CH-acid over related compounds like malonic esters. issr-journals.orgresearchgate.net The development of methods to alkylate and functionalize malononitrile has led to a vast library of derivatives used in the synthesis of pharmaceuticals, dyes, and organic semiconductors. issr-journals.orgresearchgate.net The synthesis of the parent compound, benzylmalononitrile, from which this compound is derived, is a direct extension of this chemistry. nih.gov
Halogenated Compound Chemistry: Halogenation, the introduction of halogen atoms into organic molecules, is a foundational transformation in organic synthesis, with its roots tracing back to the 19th century. numberanalytics.comnih.gov Halogenated compounds, particularly organobromides, are prized as versatile intermediates. The carbon-bromine bond is sufficiently labile to participate in a wide array of reactions, including nucleophilic substitutions (like the Williamson ether synthesis) and the formation of organometallic reagents (like Grignard reagents). The development of selective and efficient bromination techniques has been crucial for the advancement of synthetic chemistry, enabling the construction of complex natural products and pharmaceuticals. numberanalytics.com The presence of the bromoethyl group in this compound directly descends from this long line of synthetic utility. nih.gov
The conception of a molecule like this compound represents a logical convergence of these two mature fields, combining the nucleophilic potential of the malononitrile anion with the electrophilic reactivity of an alkyl bromide into a single, powerful synthetic tool.
Strategic Importance of this compound as a Versatile Synthetic Intermediate
The strategic value of this compound lies in its capacity to act as a linchpin in complex synthetic sequences. Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed under different reaction conditions.
Precursor for Cyclization: The most significant application of this intermediate is in the synthesis of cyclic compounds. By treating this compound with a base, the nucleophilic carbanion is generated, which can then attack the electrophilic carbon bearing the bromine atom in an intramolecular fashion. This process, a cyclization reaction, forges a new carbon-carbon bond and results in the formation of a five-membered carbocyclic ring, specifically a cyclopentane (B165970) derivative bearing a benzyl (B1604629) group and two cyano groups. Such structures are valuable scaffolds for further elaboration in drug discovery and materials science.
Component in Multi-Component Reactions (MCRs): Malononitrile and its derivatives are frequently employed in MCRs, where multiple starting materials combine in a single step to form a complex product. nih.gov this compound can be envisioned as a strategic component in the design of novel MCRs, where one component reacts with the nitrile groups while another engages with the bromoethyl moiety.
Introduction of Complex Fragments: In syntheses where the final target contains a 4-benzyl-4,4-dicyanobutyl group, this compound serves as an efficient alkylating agent. Reaction with a suitable nucleophile will displace the bromide, tethering the entire benzylpropanedinitrile structure to the nucleophile's parent molecule.
The combination of a bulky, lipophilic benzyl group with polar nitrile functionalities and a reactive alkyl halide makes this compound a unique and powerful tool for chemists seeking to build molecular complexity from relatively simple and well-understood starting materials.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₁₂H₁₁BrN₂ | 263.14 | Not readily available | Bifunctional: Nucleophilic dinitrile core and electrophilic bromoethyl group. |
| Benzylmalononitrile | C₁₀H₈N₂ | 156.18 | 1867-37-4 | Precursor; features an acidic proton for alkylation reactions. nih.gov |
| Malononitrile | C₃H₂N₂ | 66.06 | 109-77-3 | Core building block; highly acidic methylene group. chemcess.comwikipedia.org |
| Benzyl 2-bromoethyl ether | C₉H₁₁BrO | 215.09 | 1462-37-9 | Analogous structure with an ether linkage instead of a dinitrile group. sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
649759-60-4 |
|---|---|
Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-benzyl-2-(2-bromoethyl)propanedinitrile |
InChI |
InChI=1S/C12H11BrN2/c13-7-6-12(9-14,10-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2 |
InChI Key |
NVDBAZWUJOLDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Benzyl 2 Bromoethyl Propanedinitrile and Cognate Structures
Strategies for the Construction of the Propanedinitrile Core in Benzyl(2-bromoethyl)propanedinitrile
The propanedinitrile (or malononitrile) core is a key structural feature, and its formation is a critical aspect of the synthesis. Various classical and modern synthetic reactions can be employed to construct this dinitrile moiety.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, frequently utilized for synthesizing substituted propanedinitriles. nih.govbhu.ac.in This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl compound, like an aldehyde or ketone, in the presence of a basic catalyst. bhu.ac.inquora.com
The reaction between benzaldehyde (B42025) and malononitrile, for instance, yields 2-benzylidenemalononitrile. researchgate.net The efficiency of this reaction can be significantly influenced by the catalyst and reaction conditions. For example, using a zinc(II) coordination polymer as a heterogeneous catalyst in methanol (B129727) can lead to a quantitative yield of 2-benzylidenemalononitrile within an hour. researchgate.net The reactivity of the aldehyde is also a factor; benzaldehydes with electron-withdrawing groups exhibit higher efficiency due to the increased electrophilicity of the carbonyl carbon. researchgate.net
Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. bhu.ac.in Metal-organic frameworks (MOFs) have emerged as highly effective catalysts. researchgate.net For instance, an unsaturated copper-based MOF, HKUST, modified with amine functional groups, acts as a bifunctional catalyst, with the metal centers serving as Lewis acids and the amine groups as basic sites. nih.gov This system can catalyze the Knoevenagel condensation of various benzaldehyde derivatives with malononitrile in ethanol (B145695) at room temperature, achieving high conversions in a very short time. nih.gov
The products of Knoevenagel condensation, such as benzylidenemalononitriles, are versatile intermediates that can undergo further derivatization. For example, they can participate in sequential reactions, such as cyclization, to form more complex structures like indenes and benzofulvenes. nih.gov
Table 1: Catalytic Performance in Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc(II) Coordination Polymer | Methanol | Room Temp. | 60 min | 100 | researchgate.net |
| Amine-functionalized HKUST MOF | Ethanol | Room Temp. | 5 min | 100 | nih.gov |
| Ammonium Acetate (Ultrasonic) | Solvent-free | Room Temp. | 302 sec | 93.58 | bhu.ac.in |
| None | Methanol | Room Temp. | - | 20 | researchgate.net |
The synthesis of this compound involves the creation of a quaternary carbon center—a carbon atom bonded to four other carbon atoms. The construction of such sterically hindered centers is a significant challenge in organic synthesis. bohrium.comnih.gov Alkylation of a pre-formed propanedinitrile derivative is a common strategy to achieve this.
Starting with benzylmalononitrile, deprotonation with a suitable base would generate a carbanion. This nucleophilic species can then react with a 2-bromoethylating agent. However, the direct alkylation of monosubstituted malononitriles can sometimes be challenging due to issues with polyalkylation or low reactivity.
More advanced methods for constructing quaternary carbon centers often involve the use of chiral auxiliaries or catalysts to control stereochemistry, although for an achiral molecule like this compound, this is not a primary concern. nih.govelsevierpure.com The focus remains on achieving efficient bond formation. Protocols involving pseudoephedrine amides have demonstrated efficient and diastereoselective alkylation to form quaternary centers, which can later be converted to other functional groups. nih.govelsevierpure.comresearchgate.net
Another powerful approach is the conjugate addition of nucleophiles to α,β-unsaturated systems. For instance, the conjugate addition of an alkyllithium reagent to an α-alkyl-α,β-unsaturated pseudoephedrine amide can generate an enolate that is then alkylated. nih.govelsevierpure.com While this is a multi-step process, it offers a high degree of control.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rug.nlorganic-chemistry.orgnih.gov Several MCRs are known to produce functionalized propanedinitrile derivatives.
While a direct one-pot synthesis of this compound via an MCR is not prominently described, the principles of MCRs can be applied to construct the core structure. For example, a three-component reaction involving an aldehyde, malononitrile, and a nucleophile is a common motif. nih.gov The Gewald reaction, a well-known MCR, produces polysubstituted 2-aminothiophenes from a carbonyl compound, a β-cyanocarbonyl compound, and elemental sulfur. organic-chemistry.org
Recent research has explored the use of homophthalonitrile, a vinylogous malononitrile, in pseudo-three-component reactions with o-hydroxybenzaldehydes to create complex heterocyclic systems. nih.gov This highlights the potential for designing novel MCRs that could be adapted for the synthesis of specific propanedinitrile targets. Cobalt-catalyzed three-component reactions have also been developed to access quaternary centers bearing nitriles through C-H bond activation. researchgate.netnih.gov
The development of MCRs for the synthesis of APIs is an active area of research, as these reactions can significantly improve synthetic efficiency by reducing the number of steps and purification procedures. nih.gov
Regioselective Introduction and Functionalization of the 2-Bromoethyl Moiety in this compound
The introduction of the 2-bromoethyl group requires a controlled bromination reaction that selectively targets the desired position on an alkyl chain precursor.
The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. organic-chemistry.org For a precursor like 2-benzyloxyethanol, reaction with a brominating agent such as phosphorus tribromide or carbon tetrabromide in the presence of triphenylphosphine (B44618) can yield the corresponding benzyl (B1604629) 2-bromoethyl ether.
For the direct bromination of an alkyl chain, free-radical halogenation is a common method. However, this approach often suffers from a lack of regioselectivity. masterorganicchemistry.com To achieve selective bromination, reagents like N-bromosuccinimide (NBS) are often used, particularly for the bromination of allylic and benzylic positions. pressbooks.publibretexts.orgmasterorganicchemistry.com The selectivity of NBS arises from its ability to provide a low, constant concentration of bromine, which favors radical substitution at the most reactive C-H bond. libretexts.org The stability of the resulting radical intermediate plays a crucial role in determining the site of bromination. pressbooks.pub
For non-activated alkyl chains, direct regioselective bromination can be more challenging. Electrochemical methods, such as two-phase electrolysis, have been shown to be effective for the regioselective bromination of alkyl aromatic compounds, primarily at the benzylic position. cecri.res.in Other methods for converting alcohols to alkyl bromides include the use of ionic liquids or reagents like XtalFluor-E in the presence of a tetraethylammonium (B1195904) halide. organic-chemistry.org
Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent(s) | Substrate Type | Key Features | Reference |
| PBr₃ | Primary & Secondary Alcohols | Common, effective | orgsyn.org |
| CBr₄ / PPh₃ | Primary & Secondary Alcohols | Appel reaction conditions | |
| NBS / Thiourea | Primary, Secondary, Benzyl Alcohols | Mild conditions, avoids oxidation | organic-chemistry.org |
| [Et₂NSF₂]BF₄ / Et₄NBr | Wide range of alcohols | Water-soluble byproducts, easy workup | organic-chemistry.org |
| HBr / 1,4-dioxane | From protected acrolein | Forms 2-bromoalkyl-1,3-dioxolanes | chemicalbook.com |
An alternative to direct bromination is the incorporation of a building block that already contains the 2-bromoethyl functionality. This approach is often more efficient and avoids issues with regioselectivity.
A common strategy is to use a 2-bromoethyl-containing electrophile in an alkylation reaction. For example, a carbanion, such as the one derived from benzylmalononitrile, could be reacted with a compound like 1,2-dibromoethane (B42909) or a similar electrophile. However, the reactivity of such electrophiles needs to be carefully controlled to prevent side reactions.
The synthesis of precursors like (2-bromoethyl)benzene (B7723623) from phenethyl alcohol is a well-established process. chemicalbook.com Similarly, 2-(2-bromoethyl)-1,3-dioxolane (B43116) can be synthesized from acrolein and ethylene (B1197577) glycol, followed by treatment with hydrogen bromide. chemicalbook.com This protected bromo-aldehyde equivalent can then be used in subsequent synthetic steps. Another useful precursor is β-bromoethylphthalimide, prepared from monoethanolamine, which can serve as a source of a 2-aminoethyl group after deprotection, or potentially be adapted for C-alkylation reactions. orgsyn.org
Methodologies for the Integration of the Benzyl Group
The introduction of a benzyl group onto a propanedinitrile framework is a critical transformation for accessing the target compound. Modern synthetic chemistry offers several powerful strategies to achieve this, ranging from classical nucleophilic substitutions to advanced catalytic methods.
The benzylation of propanedinitrile derivatives typically involves the generation of a carbanion at the α-position, which then acts as a nucleophile to attack a benzyl electrophile. The acidity of the methylene protons, flanked by two nitrile groups, facilitates the formation of this nucleophile under basic conditions.
A conventional and widely used method for benzylation is analogous to the Williamson ether synthesis, where a strong base is used to deprotonate the active methylene compound, followed by the addition of benzyl bromide. nih.gov Sodium hydride (NaH) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is commonly employed for this purpose. nih.gov
However, the use of strong bases can be incompatible with sensitive functional groups in more complex substrates. To circumvent this, milder and more neutral benzylation reagents have been developed. 2-Benzyloxy-1-methylpyridinium triflate has emerged as a powerful reagent that can transfer a benzyl group under neutral conditions upon warming, avoiding the need for a strong base. nih.govd-nb.info This method is particularly advantageous for intricate molecules where functional group tolerance is paramount. d-nb.info The reaction can be performed by generating the active pyridinium (B92312) salt in situ from 2-benzyloxypyridine and methyl triflate, simplifying the procedure. nih.govd-nb.info
| Reagent | Conditions | Advantages | Reference |
| Benzyl bromide (BnBr) / Sodium Hydride (NaH) | Strong base (NaH) in aprotic solvent (DMF, THF) | High reactivity, readily available reagents | nih.gov |
| 2-Benzyloxy-1-methylpyridinium triflate | Neutral, thermal conditions; often with MgO as a buffer | Mild conditions, high functional group tolerance | nih.govd-nb.info |
| Benzyl 2,2,2-trichloroacetimidate (BTCAI) | Acid catalysis (e.g., TfOH) | Effective for acid-stable substrates | nih.govd-nb.info |
This table summarizes common reagents used for benzylation reactions applicable to the synthesis of the target compound's core structure.
When the carbon atom to be benzylated is a prochiral center, the development of a stereocenter requires stereoselective methods. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in such transformations. Research has shown that acyl groups of β-ketonitriles can be stereoselectively replaced by a benzyl moiety using palladium catalysis. researchgate.net This deacylative functionalization proceeds through a ketenimine anion intermediate, allowing for asymmetric addition. researchgate.net
Furthermore, the direct catalytic enantioselective conjugate addition of α-substituted benzyl nitriles to acceptors like alkyl acrylates has been accomplished using chiral copper complexes, such as those derived from Cu(I) and chiral phosphine (B1218219) ligands like (R)-DTBM-SEGPHOS. researchgate.net While this applies to the addition of a benzyl nitrile, the principles of using a chiral metal-ligand complex to control the stereochemistry of a reaction involving a nitrile-stabilized carbanion are directly relevant. A similar catalytic system could be envisioned for the asymmetric benzylation of a propanedinitrile derivative.
Domino reactions can also be engineered to produce complex structures with high stereocontrol. For instance, a stereoselective multicomponent domino reaction of benzaldehyde, malononitrile, and oxindole (B195798) has been developed to synthesize complex spiro[indoline-3,3'-pyridine] derivatives, creating multiple stereocenters in a single operation with high diastereoselectivity. academie-sciences.fr This highlights the potential of multicomponent strategies to construct complex, stereochemically-rich analogs.
Tandem, Cascade, and Domino Reactions in the Synthesis of this compound Analogues
Tandem, cascade, or domino reactions are highly efficient processes in which multiple bond-forming events occur sequentially in a single pot without isolating intermediates. nih.govyoutube.com These strategies are hallmarks of green chemistry as they reduce waste, save time, and can rapidly build molecular complexity from simple precursors. nih.gov
The "(2-bromoethyl)" substituent on the core structure of this compound is a key functional handle for subsequent transformations, particularly intramolecular cyclization. This process allows for the construction of cyclic analogs, which are of significant interest in medicinal chemistry and materials science. The general principle involves the generation of a nucleophile within the molecule that attacks an electrophilic center, leading to ring formation.
In this specific structural motif, the malononitrile carbanion can act as the intramolecular nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in a classic SN2 reaction. This would result in the formation of a cyclobutane (B1203170) ring, specifically 1-benzyl-1,2-dicyanocyclobutane. The success of such cyclizations often depends on factors like ring strain and the specific reaction conditions employed. Samarium diiodide (SmI₂) has been reported as an effective mediator for the reductive intramolecular cyclization of related α-bromo ethers, indicating that radical or organometallic pathways can also be effective for forming rings from bromo-precursors. rsc.org Similarly, bromination of unsaturated precursors can be accompanied by spontaneous intramolecular cyclization, where the bromination induces the formation of a carbocation that is subsequently trapped by an internal nucleophile to form various cyclic structures. nih.gov
The synthesis of complex nitrile-containing compounds can be streamlined using one-pot domino reactions that combine several synthetic steps. A notable trend is the development of reactions that proceed under mild or even catalyst-free conditions, often using environmentally benign solvents like water. nih.gov
For example, a catalyst-free tandem reaction in water has been developed for the synthesis of high-density polycyclic compounds, which involves a Knoevenagel condensation followed by a Michael addition. nih.gov A similar strategy could be envisioned for synthesizing analogs of this compound. The Knoevenagel condensation between benzaldehyde and malononitrile yields benzylidenemalononitrile. This intermediate could then undergo a Michael addition with a suitable nucleophile containing a 2-bromoethyl moiety in a one-pot sequence.
Multicomponent domino reactions offer even greater efficiency. A five-molecule domino assembly has been used to create complex dihydropyridine (B1217469) spiro-fused to oxindoles, demonstrating the power of these reactions to rapidly generate molecular diversity. academie-sciences.fr Such strategies often rely on a sequence of well-understood reactions like Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization steps occurring in a single flask. academie-sciences.frscirp.org These approaches represent the cutting edge of synthetic efficiency for producing complex molecules related to this compound.
Iii. Mechanistic Investigations of Chemical Transformations Involving Benzyl 2 Bromoethyl Propanedinitrile
Detailed Analysis of Nucleophilic Substitution Reactions at the 2-Bromoethyl Center
The carbon-bromine bond in the 2-bromoethyl group is a prime site for nucleophilic attack, leading to a variety of substitution products. The course of these reactions is heavily influenced by the nature of the nucleophile and the reaction conditions.
Intermolecular nucleophilic substitution at the primary alkyl halide of benzyl(2-bromoethyl)propanedinitrile can theoretically proceed through either an SN1 or SN2 mechanism.
SN2 Pathway: Given that the bromine is attached to a primary carbon, the SN2 mechanism is generally favored. This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.comchemguide.co.uk For instance, reaction with strong nucleophiles like cyanide or hydroxide (B78521) ions in a polar aprotic solvent would likely follow an SN2 trajectory. youtube.comchemguide.co.uk
SN1 Pathway: An SN1 mechanism, which proceeds through a carbocation intermediate, is generally less likely for primary alkyl halides due to the instability of the resulting primary carbocation. orgchemboulder.com However, the proximity of the phenyl group could potentially allow for rearrangement to a more stable benzylic carbocation, although this is not typically observed with primary halides unless under forcing conditions that promote such rearrangements. The rate of an SN1 reaction would be dependent only on the concentration of the substrate. orgchemboulder.com
The choice between SN1 and SN2 pathways can be influenced by several factors as summarized in the table below.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak | Strong |
| Solvent | Polar Protic | Polar Aprotic |
| Leaving Group | Good | Good |
The propanedinitrile group in this compound possesses acidic protons at the carbon alpha to the two nitrile groups. In the presence of a base, this carbon can be deprotonated to form a resonance-stabilized carbanion. This carbanion can then act as an internal nucleophile, attacking the electrophilic carbon of the 2-bromoethyl group in an intramolecular SN2 reaction. This process would lead to the formation of a cyclopropane (B1198618) ring.
This type of intramolecular cyclization is a known pathway for related compounds. For instance, the reaction of dimethyl 2-bromo-2-methylpropylidene malonate with various nucleophiles can lead to the formation of dimethyl cyclopropane-1,1-dicarboxylates. researchgate.net Similarly, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide results in an unexpected intramolecular cyclization. nih.gov Based on these precedents, a plausible mechanism for the intramolecular cyclization of this compound is the formation of a carbanion followed by an intramolecular nucleophilic attack to yield 1-benzyl-1-cyanocyclopropane-2-carbonitrile.
While this compound does not possess a vinylic halide, certain intramolecular cyclization reactions of related compounds can provide conceptual analogies. For example, the synthesis of 2-bromoindoles from 2-(gem-dibromovinyl)anilines proceeds via a transition-metal-free intramolecular cyclization. rsc.org This reaction, although involving a vinylic system, highlights the potential for intramolecular reactions involving a halide and a nucleophilic center within the same molecule to form cyclic structures. It serves as a distant conceptual parallel to the intramolecular reactivity of this compound, where a nucleophilic center (the dinitrile carbanion) can react with an alkyl halide.
Elucidation of Radical Reaction Pathways in this compound Chemistry
Beyond ionic pathways, this compound can also engage in radical reactions, particularly due to the presence of the benzyl (B1604629) group which can stabilize radical intermediates, and the alkyl halide which can be a precursor to radicals.
The benzyl group in this compound can be a source of a resonance-stabilized benzyl radical. General methods for generating benzyl radicals include photolysis, thermolysis, and redox reactions. numberanalytics.com For instance, photolysis of benzyl halides is a known method to produce benzyl radicals. numberanalytics.com In the context of this compound, homolytic cleavage of the benzylic C-C bond under thermal or photochemical conditions could potentially generate a benzyl radical and a (2-bromoethyl)propanedinitrile radical.
Once formed, the benzyl radical can participate in a variety of reactions, including addition to unsaturated systems. numberanalytics.comrsc.org For example, a benzyl radical can add to an electron-deficient olefin. rsc.org In a self-reaction context, the generated benzyl radical from one molecule could potentially add to another molecule of this compound, leading to oligomerization or more complex structures.
The 2-bromoethyl group can be activated through single-electron transfer (SET) to form a radical anion, which then expels a bromide ion to generate an alkyl radical. This process can be initiated photochemically, often with the aid of a photosensitizer. The reaction between alkyl halides and electrolytically generated anion radicals has been shown to proceed through an electron transfer to the alkyl halide. scispace.com
In the case of this compound, a photoredox catalyst could facilitate the reduction of the alkyl bromide. The resulting radical could then undergo various transformations. For example, in a related system, alkyl radicals generated from alkyl halides via a photoredox catalytic cycle have been shown to add to unsaturated amides. acs.org It is plausible that a similar process could occur with this compound, where the initially formed radical adds to another molecule or an external trapping agent.
The table below summarizes some potential radical generation methods and subsequent reactions for this compound.
| Radical Generation Method | Potential Subsequent Reactions |
| Photolysis/Thermolysis | Benzyl radical formation and addition to π-systems |
| Single-Electron Transfer | Formation of a 2-(propanedinitrile)ethyl radical, followed by cyclization or intermolecular reaction |
Mechanistic Studies of Dinitrile Reactivity (Knoevenagel, Michael, Mannich-Type)
The propanedinitrile unit is a classic "active methylene" compound, poised for a variety of carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis and typically proceed through the formation of a stabilized carbanion.
The hydrogen atom at the carbon bearing the two nitrile groups (the α-carbon) in this compound is significantly acidic. This acidity arises from the strong electron-withdrawing nature of the two cyano (-CN) groups, which effectively stabilize the resulting conjugate base. wikipedia.org Upon treatment with a suitable base, a resonance-stabilized carbanion is formed. wikipedia.orgbyjus.com
The negative charge of this carbanion is delocalized onto the two nitrogen atoms of the nitrile groups, as depicted by the resonance structures. This delocalization distributes the negative charge, rendering the carbanion a soft nucleophile. wikipedia.orgbyjus.com
This stabilized carbanion is the key intermediate in several classical reactions:
Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netsciensage.info In the presence of a basic catalyst, the carbanion derived from this compound would attack the carbonyl carbon of an aldehyde, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields a substituted alkene, known as a Knoevenagel adduct. nih.gov The reaction is often catalyzed by amines or their salts. wikipedia.org
Michael Addition: As a soft nucleophile, the carbanion readily participates in Michael or 1,4-conjugate addition reactions. masterorganicchemistry.comchemistrysteps.compsiberg.com It will preferentially attack the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com This reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond, leading to a more complex molecular framework. psiberg.com
Mannich-Type Reaction: This three-component reaction involves an aldehyde, an amine, and an active methylene compound. libretexts.orgorganic-chemistry.org First, the aldehyde and amine react to form an electrophilic iminium ion. wikipedia.org The carbanion of this compound then attacks this iminium ion, resulting in the formation of a β-amino-dinitrile compound, also known as a Mannich base. libretexts.org
Achieving stereocontrol in reactions involving the carbanion of this compound is a significant challenge. Since the α-carbon is prochiral, its reaction with other prochiral electrophiles can generate multiple stereoisomers.
Diastereoselectivity: The control of diastereoselectivity often relies on steric and electronic interactions in the transition state. researchgate.net For instance, in a Michael addition to a chiral α,β-unsaturated ketone, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. cureffi.org The conformation of the reacting species, which can be influenced by the solvent and catalyst, plays a crucial role in determining the facial bias and thus the diastereomeric outcome. researchgate.net
Enantioselectivity: Inducing enantioselectivity requires the use of a chiral catalyst or auxiliary that can differentiate between the two enantiotopic faces of the carbanion or the electrophile. cureffi.org Asymmetric organocatalysis, for example using chiral amines like proline and its derivatives, has emerged as a powerful tool for enantioselective Mannich and Michael reactions. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com The catalyst can form a chiral enamine or iminium ion intermediate, or it can use non-covalent interactions like hydrogen bonding to create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. youtube.comyoutube.com The development of such catalytic systems for dinitrile compounds is an active area of research.
Role of Catalysis in Reactions Involving this compound
Catalysis is pivotal for activating this compound and directing its reactivity towards desired products, often under mild conditions. Both transition metals and small organic molecules (organocatalysts) offer distinct mechanistic pathways for its transformation.
The bromoethyl group in this compound is a handle for transition metal-catalyzed cross-coupling reactions. While primary alkyl halides are more commonly used, advancements have been made in the use of secondary alkyl halides. nih.gov
Cross-Coupling Reactions: Metals like palladium, nickel, iron, and cobalt can catalyze the coupling of the bromoethyl moiety with various nucleophiles, such as organoboronates (Suzuki coupling), organozincs (Negishi coupling), or organotins (Stille coupling). nih.govyoutube.com The catalytic cycle typically involves oxidative addition of the alkyl bromide to the low-valent metal center, followed by transmetalation with the coupling partner and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Ligand Effects: The choice of ligand coordinated to the transition metal is critical for the success of these reactions. Ligands influence the solubility, stability, and reactivity of the metal complex. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and prevent β-hydride elimination, a common side reaction with alkyl halides. In asymmetric catalysis, chiral ligands are employed to create a chiral environment around the metal center, which can lead to the enantioselective formation of products. nih.gov
A hypothetical transition metal-catalyzed intramolecular cyclization of this compound could potentially lead to cyclopropane derivatives, a reaction motif that has been explored with related systems. youtube.com
Iv. Computational and Theoretical Investigations of Benzyl 2 Bromoethyl Propanedinitrile
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of Benzyl(2-bromoethyl)propanedinitrile. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the molecule's energetic and electronic properties.
Geometry optimization is the first step in most quantum chemical studies, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to obtain an optimized geometry. conicet.gov.ar
Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. conicet.gov.ar It provides a localized picture of bonding and allows for the investigation of charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis can reveal the delocalization of electron density between the phenyl ring, the propanedinitrile group, and the bromoethyl chain.
Interactive Data Table: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. mdpi.com |
| Ionization Potential | 7.5 | The minimum energy required to remove an electron from the molecule. conicet.gov.ar |
| Electron Affinity | 1.2 | The energy released when an electron is added to the molecule. conicet.gov.ar |
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur.
For instance, in a nucleophilic substitution reaction where the bromine atom of this compound is replaced, DFT calculations can be used to model the reaction pathway. By locating the transition state structure, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility and rate. These calculations can also elucidate the reaction mechanism, for example, by distinguishing between an SN1 and SN2 pathway.
The reactivity and selectivity of this compound can be significantly altered by introducing different substituent groups on the benzyl (B1604629) ring. Computational methods allow for a systematic in silico study of these effects. By performing calculations on a series of substituted analogues, trends in reactivity can be established.
For example, introducing an electron-donating group on the phenyl ring would be expected to increase the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would lower the LUMO energy, enhancing its reactivity towards nucleophiles. These effects can be quantified by calculating properties such as the HOMO-LUMO gap, atomic charges, and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. pnrjournal.com
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide detailed information about a single, optimized geometry, this compound is a flexible molecule that can adopt numerous conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of this compound.
These simulations can reveal the relative populations of different conformers at a given temperature, the barriers to conformational change, and the influence of solvent on the molecule's preferred shape. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.
Predictive Modeling for Chemical Reactivity and Synthetic Outcomes
The data generated from quantum chemical calculations can be used to build predictive models for chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimental observations (e.g., reaction rates, product yields). uobasrah.edu.iq
For this compound, a predictive model could be developed to forecast the outcome of its reaction with a range of nucleophiles. By calculating descriptors for both the substrate and the nucleophile, it may be possible to predict the reaction rate or the major product without performing the experiment, thus accelerating the discovery of new synthetic methodologies.
Theoretical Insights into Supramolecular Interactions
This compound can participate in various non-covalent interactions, such as hydrogen bonding (if interacting with a suitable donor), halogen bonding (involving the bromine atom), and π-π stacking (involving the benzyl group). These supramolecular interactions are critical in determining the crystal packing of the molecule in the solid state and its interactions with other molecules in solution. mdpi.com
Computational methods can be used to study the geometry and energetics of these interactions. For example, the strength of a hydrogen bond or a halogen bond can be calculated, and the preferred orientation for π-π stacking can be determined. Energy decomposition analysis can further break down the interaction energy into its electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the nature of these forces. mdpi.com
V. Advanced Spectroscopic and Structural Characterization of Benzyl 2 Bromoethyl Propanedinitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of Benzyl(2-bromoethyl)propanedinitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, connectivity, and relative abundance of different atoms in the molecule. Although specific spectral data for this compound is not publicly available, a representative spectrum can be predicted based on data from closely related compounds such as 2-benzylpropanedinitrile and various bromoethyl- and benzyl-containing molecules. scielo.brchemicalbook.comnih.gov
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.3-7.5 ppm. chemicalbook.com The benzylic methylene (B1212753) (CH₂) protons would likely appear as a doublet, coupled to the adjacent methine (CH) proton. The methine proton of the propanedinitrile core is expected to be a multiplet due to coupling with the neighboring methylene protons. The two methylene groups of the bromoethyl substituent (-CH₂-CH₂-Br) would present as two distinct multiplets, likely triplets of triplets, due to coupling with each other and the methine proton.
In the ¹³C NMR spectrum, the nitrile carbons (C≡N) would appear at the lower field end of the spectrum, typically around 112-115 ppm. scielo.br The carbons of the phenyl ring would resonate in the 127-140 ppm region. rsc.org The aliphatic carbons, including the benzylic CH₂, the quaternary carbon, and the two carbons of the bromoethyl group, would be found at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures. scielo.brchemicalbook.comnih.gov
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | C-H (aromatic) | 7.30 - 7.50 (m) | 127.0 - 130.0 |
| Phenyl | C (quaternary) | - | ~135.0 |
| Benzylic | -CH₂- | ~3.20 (d) | ~38.0 |
| Propanedinitrile | -CH(CN)₂ | ~4.00 (m) | ~28.0 |
| Propanedinitrile | -C(CN)₂ | - | ~35.0 |
| Propanedinitrile | -C≡N | - | ~114.0 |
| Bromoethyl | -CH₂-CH₂Br | ~2.50 (m) | ~34.0 |
m = multiplet, d = doublet, t = triplet
To unambiguously assign all proton and carbon signals and to confirm the bonding network, two-dimensional (2D) NMR techniques are employed. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling pathways. Key correlations would be observed between the benzylic CH₂ and the methine CH, as well as between the methine CH and the adjacent CH₂ of the bromoethyl group. Further correlation would be seen between the two CH₂ groups of the bromoethyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution by observing through-space interactions between different parts of the molecule, such as between the benzyl ring protons and the ethyl chain protons. researchgate.net
This compound possesses several single bonds around which rotation can occur, leading to different conformational isomers (rotamers). Dynamic NMR (DNMR) is a technique used to study these dynamic processes. nih.govrsc.org
By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, rapid rotation around bonds leads to averaged signals. As the temperature is lowered, rotation slows down, and if the energy barrier is high enough, the signals corresponding to individual conformers may be resolved. Line-shape analysis of the temperature-dependent NMR spectra allows for the calculation of the activation energy (ΔG‡) for the interconversion between conformers. nih.gov For this molecule, DNMR could be used to investigate the rotational barriers around the C-C bonds of the ethyl chain and the bond connecting the benzyl group to the propanedinitrile core, providing insight into the molecule's flexibility and the relative stability of its different spatial arrangements. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself is not reported, data from analogous structures, such as (3,4-dimethoxybenzylidene) propanedinitrile, provide expected values for the core fragments. irphouse.com The geometry of the propanedinitrile group is well-established, with C-C≡N bond angles close to 180° and C≡N triple bond lengths of approximately 1.14 Å. The C-C single bonds within the propanedinitrile and ethyl fragments are expected to have lengths of approximately 1.47 Å and 1.54 Å, respectively. The C-Br bond length is anticipated to be around 1.94 Å. Torsional angles, which define the conformation of the molecule, would precisely describe the orientation of the benzyl group relative to the rest of the molecule and the gauche/anti conformation of the bromoethyl chain.
Table 2: Representative Bond Lengths and Angles from Analogous Propanedinitrile Structures Data based on published crystal structures of related compounds. irphouse.com
| Parameter | Atoms | Typical Value |
|---|---|---|
| Bond Length (Å) | ||
| C-C (phenyl) | 1.39 Å | |
| C-C (single) | 1.47 - 1.54 Å | |
| C≡N | 1.14 Å | |
| C-Br | ~1.94 Å | |
| Bond Angle (º) | ||
| C-C-C (phenyl) | 120º | |
| C-CH-C | ~110º | |
| C-C≡N | 178º |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. dntb.gov.ua For this compound, several types of interactions are expected to dictate its solid-state architecture.
Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H···N hydrogen bonds are highly probable, where the acidic methine proton or protons from the benzyl group interact with the nitrogen atoms of the nitrile groups on adjacent molecules. irphouse.com These interactions can form chains or more complex networks, stabilizing the crystal lattice.
Halogen Bonding: The bromine atom can act as a halogen bond donor. Specific C-Br···N or C-Br···Br interactions may play a significant role in the crystal packing. rsc.orgresearchgate.net C-Br···Br interactions are directional and can be classified as Type I (C-Br···Br angles are equal) or Type II (one angle is ~180°, the other ~90°), with the interaction energy being a balance of electrostatic and dispersion forces. rsc.orgresearchgate.net
π-π Stacking: The aromatic benzyl groups can interact with each other through π-π stacking. These interactions, where the planes of the rings are parallel or offset, are a common feature in the crystal structures of aromatic compounds.
The interplay of these diverse interactions determines the final crystal packing motif, influencing physical properties such as melting point and solubility. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. Each group vibrates at a characteristic frequency, and its absorption or scattering of light is recorded in a spectrum.
The structure of this compound contains several key functional groups: a benzene (B151609) ring, a nitrile group (C≡N), aliphatic C-H bonds, and a carbon-bromine (C-Br) bond. The expected vibrational frequencies for these groups are based on established data for similar chemical environments. researchgate.netaps.orgbldpharm.com
The IR spectrum is particularly useful for identifying polar bonds. The nitrile group's triple bond stretch (νC≡N) is expected to produce a sharp, moderately intense band in the 2200-2260 cm⁻¹ region. libretexts.orgpressbooks.pub The aromatic ring gives rise to several characteristic bands: C-H stretching vibrations (νC-H) typically appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1430-1600 cm⁻¹ range. libretexts.orglibretexts.org The aliphatic C-H bonds of the benzyl CH₂ and the bromoethyl group will show stretching vibrations in the 2850-3000 cm⁻¹ region. pressbooks.pub The C-Br stretch is found in the fingerprint region, typically between 515 and 690 cm⁻¹, and can be difficult to assign definitively without comparative analysis. libretexts.orgorgchemboulder.com Bending vibrations, such as the CH₂ wagging of the bromoethyl group (-CH₂X), are expected around 1150-1300 cm⁻¹. orgchemboulder.comtheaic.org
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Reference |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak | libretexts.orgvscht.cz |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 | Medium | libretexts.orgpressbooks.pub |
| Nitrile (C≡N) | Stretch | 2200 - 2260 | Medium, Sharp | libretexts.orgpressbooks.pub |
| Aromatic C=C | In-ring Stretch | 1430 - 1600 | Medium to Strong | libretexts.orgpressbooks.publibretexts.org |
| CH₂ (Bromoethyl) | Wag | 1150 - 1300 | Medium | orgchemboulder.com |
| C-Br | Stretch | 515 - 690 | Medium to Strong | libretexts.orgorgchemboulder.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of π-conjugation and interactions with the molecular environment.
For this compound, the primary chromophore responsible for UV absorption is the benzene ring. The electronic transitions are expected to be of the π → π* type. Aromatic compounds typically exhibit two main absorption bands: the E2-band (around 200-220 nm) and the B-band (a series of fine-structured peaks around 255 nm). rsc.orgnist.gov The alkyl and bromoethyl substituents are not conjugated with the phenyl ring and are therefore expected to have only a minor bathochromic (red-shift) effect on these primary absorption bands. The dinitrile group is insulated from the π-system by a saturated carbon and thus does not participate in conjugation, having a negligible effect on the main absorption maxima.
The benzyl group, being an electron-rich aromatic system, can act as a π-electron donor in the presence of suitable electron-acceptor molecules. rsc.org This interaction can lead to the formation of a charge-transfer (CT) complex, which is characterized by the appearance of a new, broad, and often intense absorption band at a longer wavelength (lower energy) than the absorptions of either the donor or acceptor alone. rsc.orgnih.govnih.gov
The formation of a CT complex involves a transition from the ground state, which is primarily non-bonding, to an excited state where a partial transfer of an electron from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) occurs. nih.gov Spectroscopic studies of this compound with known π-acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) would be expected to yield such CT bands, confirming its electron-donating potential. rsc.org The energy of this new band is directly related to the electron affinity of the acceptor and the ionization potential of the donor. aps.org
Interactive Data Table: Hypothetical UV-Vis Data for a Charge-Transfer Complex
| Species | λmax (nm) (π → π of Benzene Ring)* | λmax (nm) (Charge-Transfer Band) | Description | Reference |
| This compound | ~255 - 265 | - | Characteristic B-band of the isolated benzyl chromophore. | nist.gov |
| π-Acceptor (e.g., TCNE) | < 300 | - | Absorption of the isolated acceptor molecule. | rsc.org |
| CT Complex (Analyte + Acceptor) | ~255 - 265 | > 400 | Appearance of a new, broad band at longer wavelength, indicative of CT complex formation. | rsc.orgnih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net
The calculated monoisotopic mass of the most abundant isotopic variant of this compound (¹²C₁₂¹H₁₁⁷⁹Br¹⁴N₂) is 262.0106 u. HRMS analysis would be expected to confirm this mass with high precision, thereby verifying the molecular formula. nih.gov
In mass spectrometry, the molecular ion (M⁺˙) is formed by electron impact, which is often unstable and breaks down into smaller, more stable fragment ions. The fragmentation pattern is a molecular fingerprint. For this compound, several key fragmentation pathways are predictable:
Benzylic Cleavage: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-C bond alpha to the phenyl ring. This results in the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This peak is often the base peak (most intense) in the spectrum. nist.govucla.edu
Alpha Cleavage (Loss of Bromine): The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment ion [M-Br]⁺. youtube.com
Loss of HBr: Elimination of a hydrogen bromide molecule (HBr) from the molecular ion can occur, leading to a fragment at [M-HBr]⁺.
Other Fragmentations: Cleavage can also occur at other points in the ethyl chain or involve rearrangements, leading to smaller fragments.
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, which will show two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| Proposed Fragment | Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway | Reference |
| Molecular Ion | [C₁₂H₁₁BrN₂]⁺˙ | 262 | Ionization of the parent molecule. | wikipedia.org |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Benzylic cleavage; often the base peak. | nist.govucla.edu |
| Loss of Bromine | [C₁₂H₁₁N₂]⁺ | 183 | Alpha cleavage of the C-Br bond. | youtube.com |
| Loss of HBr | [C₁₂H₁₀N₂]⁺˙ | 182 | Elimination of HBr. | youtube.com |
| Phenylacetonitrile fragment | [C₈H₆N]⁺ | 116 | Cleavage and rearrangement. | nist.gov |
Other Advanced Analytical Techniques (e.g., Dynamic Light Scattering, Atomic Force Microscopy for Aggregation Studies)
Beyond conventional spectroscopic methods, techniques that can characterize particles and their assemblies in the nanometer to micrometer range are crucial for studying the aggregation phenomena of this compound and its derivatives. Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM) stand out as powerful tools for these investigations, offering complementary information on the size distribution and morphology of aggregates.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. The method is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules (Brownian motion). When a laser beam passes through the solution, the particles scatter the light. The intensity of this scattered light fluctuates over time due to the particles' movement.
DLS measures these intensity fluctuations and correlates them to the diffusion speed of the particles. Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles or aggregates diffuse more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles, providing a size distribution profile of the aggregates.
While specific experimental data on this compound is not publicly available, a hypothetical DLS analysis of its derivatives in a given solvent could yield results indicating the propensity for aggregation under different conditions (e.g., concentration, temperature, or solvent polarity). For instance, a study might reveal that a particular derivative forms aggregates with an average hydrodynamic diameter that increases with concentration, suggesting a concentration-dependent aggregation process.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. nih.gov Unlike DLS, which provides an ensemble average of particle sizes in solution, AFM allows for the direct visualization of individual aggregates deposited on a substrate. nih.gov
In a typical AFM experiment for aggregation studies, a solution containing the compound of interest is deposited onto a flat substrate, and the solvent is allowed to evaporate. An atomically sharp tip attached to a flexible cantilever is then scanned across the surface. The forces between the tip and the sample surface cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to create a topographical map of the surface.
AFM can reveal not only the size but also the morphology of the aggregates—whether they are spherical, fibrillar, or amorphous. This level of detail is critical for understanding the mechanisms of aggregation. For example, AFM imaging could distinguish between the formation of discrete oligomeric species and the growth of larger, fibrillar structures for different derivatives of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution of aggregates in solution. | - Non-invasive- Provides ensemble average- Relatively fast | - Sensitive to dust and large contaminants- Provides less information on morphology |
| Atomic Force Microscopy (AFM) | High-resolution topographical images of individual aggregates. | - Direct visualization of aggregate morphology and size- Can be performed in air or liquid | - Requires sample deposition on a substrate- Can be influenced by tip-sample interactions |
Vi. Organic Transformations and Synthetic Applications of Benzyl 2 Bromoethyl Propanedinitrile
Strategic Utility in the Formation of Diverse Cyclic and Heterocyclic Systems
The inherent functionality of Benzyl(2-bromoethyl)propanedinitrile makes it an ideal starting material for cyclization reactions, leading to the formation of valuable saturated and unsaturated ring systems. The 2-bromoethyl chain acts as a flexible tether, poised for intramolecular ring closure with a suitable nucleophile.
The construction of nitrogen-containing heterocycles such as pyrrolidines and piperidines is a cornerstone of medicinal chemistry. nih.gov this compound can serve as a precursor to these structures. Through reductive cyclization of related nitrile-containing substrates, it is possible to form piperidine (B6355638) rings. mdpi.com For instance, the intramolecular reductive hydroamination of alkynes is a known method for piperidine synthesis. mdpi.com While direct cyclization of this compound is not explicitly detailed, analogous strategies involving intramolecular displacement of the bromide by a nitrogen nucleophile, introduced via modification of the nitrile groups, are synthetically plausible routes to substituted pyrrolidines and piperidines. google.comresearchgate.net The synthesis of 1-benzylpiperidine (B1218667) derivatives, in particular, is of significant interest for their biological activities. nih.gov
Table 1: Representative Cyclization Strategies for N-Heterocycles
| Starting Material Type | Reaction Type | Resulting Heterocycle | Key Reagents/Conditions |
|---|---|---|---|
| Amino-functionalized Alkyl Halide | Intramolecular Nucleophilic Substitution | Pyrrolidine (B122466)/Piperidine | Base (e.g., K₂CO₃, Et₃N) |
| Alkyne with Pendant Amine | Reductive Hydroamination/Cyclization | Piperidine | Acid-mediation, Reduction |
This table presents generalized strategies analogous to potential transformations of this compound derivatives.
The versatility of this compound extends to the synthesis of sulfur and larger ring heterocycles. Thiophenes, five-membered aromatic rings containing a sulfur atom, are prevalent in pharmaceuticals and materials science. Established methods like the Gewald reaction, which uses elemental sulfur to construct the thiophene (B33073) ring from α-cyanoketones or related precursors, highlight a potential pathway. By converting one of the nitrile groups of this compound into a suitable carbonyl or active methylene (B1212753) group and reacting the bromoethyl moiety with a sulfur source, access to substituted thiophenes could be achieved. organic-chemistry.orgrroij.com
The synthesis of benzazepines, seven-membered heterocyclic rings fused to a benzene (B151609) ring, represents a more complex transformation. These structures often require multi-step sequences. The reactive handles on this compound could be elaborated to install the necessary components for ring-closing metathesis or other annulation strategies to build the seven-membered ring onto the existing benzyl (B1604629) moiety.
Spirocyclic and fused-ring systems are highly sought-after motifs due to their rigid, three-dimensional structures. researchgate.net The quaternary carbon center of this compound is an intrinsic spiro-center. By designing reactions where the bromoethyl chain participates in a cyclization with a nucleophile that is part of another ring system attached to the benzyl group, spirocyclic compounds can be formed.
Furthermore, the benzyl group itself can be a participant in cyclization reactions. Friedel-Crafts type alkylations, where the bromoethyl group acts as the electrophile, could lead to intramolecular cyclization onto the aromatic ring, forming fused bicyclic systems like tetralin derivatives bearing the dinitrile functionality.
Application as a Key Precursor in Multistep Complex Organic Syntheses
Beyond direct cyclizations, this compound functions as a valuable organic building block, providing multiple points for molecular elaboration in the synthesis of complex targets. sigmaaldrich.combldpharm.com
The term "building block" in organic synthesis refers to molecules with specific functional groups that can be readily incorporated into larger, more complex structures. sigmaaldrich.com Nitro compounds, for example, are considered indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.org Similarly, this compound, with its distinct reactive sites, fits this description perfectly. The bromoethyl group allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols), extending the carbon chain or adding new functionalities. sigmaaldrich.comsigmaaldrich.com The benzyl group can be modified through aromatic substitution or used as a stable protecting group that can be removed under specific conditions. organic-chemistry.org The dinitrile group, a malononitrile (B47326) derivative, is a classic synthon for a wide range of chemical transformations. nih.gov
Table 2: Potential Applications as a Synthetic Building Block
| Reactive Site | Transformation Type | Potential Outcome |
|---|---|---|
| Bromoethyl Group | Nucleophilic Substitution (Sₙ2) | Chain extension, introduction of N, O, S-based functional groups |
| Benzyl Group | Hydrogenolysis | Debenzylation to reveal a primary functional group |
| Dinitrile Group | Hydrolysis | Formation of a dicarboxylic acid |
| Dinitrile Group | Reduction | Formation of a diamine |
This table outlines potential synthetic elaborations based on the functional groups present in this compound.
A key aspect of a versatile building block is the ability to easily convert its existing functional groups into others, a process known as functional group interconversion (FGI). vanderbilt.edu The nitrile groups of this compound are particularly amenable to FGI. They can be:
Hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Reduced to primary amines using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Converted into tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
The bromoethyl moiety is also a prime site for FGI. The Finkelstein reaction can be used to convert the bromide to an iodide, increasing its reactivity as a leaving group. Alternatively, displacement with azide (B81097) anion, followed by reduction, provides another route to a primary amine, complementing the reduction of the nitriles. vanderbilt.edu These interconversions dramatically expand the synthetic possibilities, allowing the molecule to be tailored for incorporation into a vast range of complex target structures.
Advanced Alkylation and Arylation Reactions Involving this compound
The electrophilic nature of the carbon atom attached to the bromine in this compound makes it a prime candidate for substitution reactions. This reactivity can be harnessed in both intermolecular and intramolecular C-C and C-N bond-forming reactions, leading to the synthesis of complex molecular architectures.
One of the key synthetic applications is in the construction of functionalized pyrrolidine rings, which are prevalent scaffolds in many biologically active compounds and natural products. The intramolecular cyclization of this compound, typically mediated by a base, proceeds via an initial deprotonation at the carbon alpha to the nitrile groups, followed by an intramolecular nucleophilic attack of the resulting carbanion on the electrophilic bromoethyl moiety. This process leads to the formation of 3-benzyl-3-cyanopyrrolidine. The resulting pyrrolidine derivative can be a precursor for various dipeptidyl peptidase-IV (DPP-IV) inhibitors. arabjchem.org
Furthermore, the bromoethyl group can participate in intermolecular alkylation and arylation reactions. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are expected to be applicable to this substrate. For instance, coupling with various aryl boronic acids (Suzuki coupling) or aryl stannanes (Stille coupling) in the presence of a suitable palladium catalyst and ligand would furnish the corresponding 2-aryl-substituted ethyl derivatives. Such transformations have been successfully applied to other malononitriles and related compounds. organic-chemistry.orgnih.gov
The following table summarizes potential advanced alkylation and arylation reactions involving this compound, based on established methodologies for similar substrates.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Intramolecular Cyclization | Base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., THF, DMF) | 3-Benzyl-3-cyanopyrrolidine | Synthesis of heterocyclic scaffolds, precursors to DPP-IV inhibitors arabjchem.org |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 2-Aryl-2-benzylpropanedinitrile derivatives | Introduction of aryl moieties for medicinal chemistry applications |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N) | Substituted butenylpropanedinitrile derivatives | Carbon-carbon bond formation and molecular elaboration |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | N-substituted 2-aminoethyl derivatives | Synthesis of complex amines and nitrogen-containing heterocycles |
This table presents potential reactions based on the known reactivity of similar chemical structures.
Detailed research into the palladium-catalyzed tandem N-arylation/carboamination of γ-amino alkenes has demonstrated the feasibility of creating N-aryl-2-benzyl pyrrolidine derivatives in a one-pot process. nih.gov This highlights the potential for developing sophisticated, multi-component reactions starting from this compound or its derivatives.
Exploitation of the Acidity of the Dinitrile Moiety in Novel Organic Transformations
The two electron-withdrawing nitrile groups significantly increase the acidity of the benzylic proton in this compound. This allows for the facile generation of a resonance-stabilized carbanion upon treatment with a suitable base. youtube.com This carbanion is a potent nucleophile and can participate in a wide array of organic transformations. youtube.com
The stability of the carbanion is a key factor in its synthetic utility. The negative charge is delocalized over the two nitrile groups, which enhances its stability and allows for controlled reactions with various electrophiles. youtube.com The formation of this carbanion is a fundamental step in many novel reactions.
The generated carbanion can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. For example, reaction with aldehydes or ketones in an aldol-type reaction would yield β-hydroxy dinitrile derivatives. Subsequent transformations of these products could lead to the synthesis of highly functionalized acyclic and cyclic systems. Michael addition of the carbanion to α,β-unsaturated carbonyl compounds is another powerful tool for constructing complex molecules. youtube.com
The following table outlines some novel organic transformations that can be envisioned through the exploitation of the dinitrile moiety's acidity.
| Reaction Type | Electrophile | Product Type | Potential Synthetic Utility |
| Aldol Reaction | Aldehydes, Ketones | β-Hydroxy dinitrile derivatives | Synthesis of functionalized alcohols and potential precursors to alkenes |
| Michael Addition | α,β-Unsaturated carbonyls, nitriles, or nitro compounds | 1,5-Dinitrile adducts | Formation of complex acyclic structures with multiple functional groups youtube.com |
| Acylation | Acyl chlorides, Anhydrides | β-Keto dinitrile derivatives | Synthesis of 1,3-dicarbonyl-like compounds and heterocyclic precursors |
| Reaction with Imines | Imines, Aziridines | β-Amino dinitrile derivatives | Access to nitrogen-containing compounds and potential amino acid analogues |
This table illustrates potential transformations based on the established reactivity of malononitrile-derived carbanions.
Novel carbanion-induced ene-type reactions have also been reported, where a carbanion initiates an intramolecular cyclization onto a double bond. rsc.org This suggests that derivatives of this compound containing unsaturated moieties could undergo unique cyclization pathways, expanding the synthetic toolbox for this versatile compound.
Vii. Supramolecular Chemistry and Advanced Materials Applications Academic Research Focus
Molecular Recognition and Self-Assembly Phenomena of Benzyl(2-bromoethyl)propanedinitrile Derivatives
Molecular recognition and self-assembly are fundamental processes in which molecules spontaneously associate through non-covalent interactions to form ordered structures. acs.org The structural motifs within this compound derivatives offer several handles for directing these phenomena.
The nitrile groups of the propanedinitrile moiety are potent hydrogen bond acceptors. researchgate.net This characteristic allows derivatives of this compound to engage in specific hydrogen bonding interactions with suitable donor molecules. For instance, in the presence of molecules with acidic protons, such as alcohols or amides, well-defined hydrogen-bonded networks can be formed. The strength and directionality of these bonds are crucial in controlling the assembly of the molecular components into larger architectures.
Computational studies on related nitrile-containing compounds have shown that C-H···N hydrogen bonds can also play a significant role in the stabilization of crystal structures. It is plausible that the benzyl (B1604629) and ethyl protons of this compound derivatives could participate in such weak hydrogen bonds, further influencing the packing and stability of the resulting supramolecular assemblies.
The benzyl group in this compound derivatives is a key player in directing self-assembly through π-π stacking interactions. nih.gov These interactions occur between aromatic rings and are a combination of dispersion and dipole-induced dipole forces. rsc.org The stacking can adopt various geometries, such as sandwich or displaced arrangements, each with a characteristic interaction energy. rsc.org In the solid state, these interactions, in concert with other non-covalent forces, can lead to the formation of well-ordered crystalline materials. nih.govrsc.org
The presence of the electron-rich π-system of the benzyl group allows for interactions with other aromatic systems, including other benzyl groups or different aromatic moieties within a supramolecular complex. The interplay between π-π stacking and hydrogen bonding can lead to the formation of complex and hierarchical structures. For example, in related systems, π-π stacking has been shown to guide the formation of columnar or layered assemblies. upenn.edu
Exploration of Host-Guest Chemistry with Designed this compound Architectures
Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). The versatile structure of this compound allows for its derivatives to be designed as either hosts or as components of larger host architectures.
By functionalizing the benzyl ring or by using the reactive bromoethyl group to attach the molecule to a larger scaffold, it is possible to create macrocyclic or cage-like hosts. The nitrile groups, pointing into a potential cavity, could then act as binding sites for electron-deficient guests through dipole-dipole or hydrogen bonding interactions. The electron-rich cavity of macrocyclic hosts like pillar[n]arenes has been shown to complex neutral or electron-withdrawing guests, including those with nitrile functionalities. thno.orgacs.org This suggests that a host designed from this compound derivatives could exhibit selectivity for guests with complementary electronic and steric properties.
Conversely, the this compound core itself can act as a guest. The benzyl group can intercalate into the cavities of host molecules such as cyclodextrins, calixarenes, or pillar[n]arenes, driven by hydrophobic and π-π stacking interactions. thno.org The nitrile groups could also engage in specific interactions with the host, further stabilizing the host-guest complex. The binding affinity and selectivity would be dependent on the size, shape, and chemical nature of the host's cavity.
| Host Type | Potential Guest for this compound Derivative | Primary Interactions |
| Cyclodextrins | Benzyl group | Hydrophobic interactions |
| Calixarenes | Benzyl group | π-π stacking, hydrophobic interactions |
| Pillar[n]arenes | Benzyl group, dinitrile moiety | π-π stacking, C-H···π interactions, dipole-dipole |
Supramolecular Polymerization and Responsive Systems Incorporating this compound Derived Units
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible non-covalent interactions. nih.gov The ability of this compound derivatives to engage in both hydrogen bonding and π-π stacking makes them attractive candidates for the construction of supramolecular polymers.
Through appropriate chemical modification, for instance, by introducing self-complementary hydrogen bonding motifs, derivatives of this compound can be designed to self-assemble into long, chain-like structures. The combination of directional hydrogen bonds and less-directional π-π stacking can lead to the formation of robust, yet dynamic, polymeric materials. acs.org The properties of these materials, such as their viscosity and mechanical strength, would be dependent on the strength and nature of the non-covalent interactions.
Furthermore, the incorporation of stimuli-responsive moieties would allow for the creation of "smart" materials that can change their properties in response to external signals such as light, temperature, or the presence of a chemical analyte. For example, if a photo-switchable group like azobenzene (B91143) is incorporated into the structure, the supramolecular polymerization process could be controlled by light. The reversible nature of the non-covalent bonds would allow the system to switch between assembled and disassembled states, leading to macroscopic changes in the material's properties.
Chemical Design Principles for Integrating this compound into Functional Materials (Focus on synthetic routes and structural design, not material properties)
The integration of this compound into functional materials relies on strategic chemical modifications to its core structure. The presence of the reactive bromoethyl group is a key feature that allows for its covalent attachment to other molecules or surfaces.
Synthetic Routes for Functionalization:
Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups. For example, reaction with amines, thiols, or carboxylates can be used to append moieties that can direct self-assembly, impart solubility, or introduce specific functionalities (e.g., photochromic units, redox-active groups).
Modification of the Benzyl Ring: The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions. This allows for the introduction of substituents that can tune the electronic properties of the π-system, thereby influencing its stacking behavior. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the strength of π-π interactions.
Reactions of the Nitrile Groups: The nitrile groups can be hydrolyzed to carboxylic acids or amides, or they can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. researchgate.net These transformations dramatically alter the hydrogen bonding capabilities of the molecule and can be used to create new self-assembly motifs.
Polymerization: The bromoethyl group can act as an initiator or a functional monomer in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with pendant this compound units.
Structural Design for Functional Materials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
